4-hydroxybutane-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
1480822-17-0 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-hydroxybutane-1-sulfonamide |
InChI |
InChI=1S/C4H11NO3S/c5-9(7,8)4-2-1-3-6/h6H,1-4H2,(H2,5,7,8) |
InChI Key |
UAPRFDOPWAVCRL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxybutane 1 Sulfonamide and Its Precursors
Conventional and Modern Approaches to Sulfonamide Bond Formation
The sulfonamide functional group is a cornerstone in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These methods range from classical reactions to modern catalytic protocols.
The most traditional and widely used method for constructing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. nih.govresearchgate.net This reaction, a form of nucleophilic acyl-type substitution at the sulfur center, typically requires a base to neutralize the hydrochloric acid byproduct. youtube.com Pyridine or triethylamine (B128534) are common choices for this purpose. youtube.comorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride leaving group. youtube.com
While robust, this method's primary limitation is the availability and stability of the required sulfonyl chlorides, whose preparation can involve harsh and toxic reagents. nih.govresearchgate.net For the synthesis of 4-hydroxybutane-1-sulfonamide, this would necessitate the use of 4-hydroxybutane-1-sulfonyl chloride, a potentially challenging intermediate to prepare and handle due to the presence of the reactive hydroxyl group.
| Aspect | Description | Key Considerations | References |
|---|---|---|---|
| Reactants | Primary or secondary amine; Sulfonyl chloride (R-SO2Cl) | Availability and stability of the sulfonyl chloride. | nih.govresearchgate.net |
| Reagents | Base (e.g., pyridine, triethylamine) | To neutralize HCl byproduct. | youtube.comorganic-chemistry.org |
| Mechanism | Nucleophilic substitution at the sulfur center. | Amine attacks sulfur, displacing chloride. | youtube.com |
| Advantages | Well-established, generally high-yielding. | Broad substrate scope for amines. | libretexts.org |
| Disadvantages | Requires potentially unstable/toxic sulfonyl chlorides. | Harsh conditions may be needed for sulfonyl chloride synthesis. | nih.gov |
Modern synthetic chemistry has introduced metal-catalyzed cross-coupling reactions as powerful alternatives for C-N bond formation, including the synthesis of sulfonamides. nih.gov These methods often offer milder conditions and broader functional group tolerance compared to classical approaches. Catalysts based on palladium, copper, and nickel have been successfully employed. nih.govjsynthchem.com
For instance, palladium-catalyzed reactions can couple aryl halides or triflates with sulfonamides. organic-chemistry.org Similarly, copper-catalyzed N-arylation of sulfonamides with arylboronic acids (a variation of the Chan-Lam coupling) provides a valuable route. organic-chemistry.org More recently, photosensitized nickel catalysis has emerged as a highly efficient method for coupling sulfonamides with aryl electrophiles. nih.govmatilda.science These strategies typically involve the oxidative addition of an aryl halide to a low-valent metal center, followed by reaction with the deprotonated sulfonamide and subsequent reductive elimination to yield the N-arylsulfonamide product. nih.gov While powerful for N-aryl sulfonamides, their application to the synthesis of N-alkyl sulfonamides like this compound from unactivated alkyl precursors is less direct but could be envisioned through multi-step sequences.
Oxidative methods provide an alternative pathway to sulfonamides by starting with sulfur compounds in a lower oxidation state, such as thiols or disulfides. acs.org These approaches avoid the need to pre-form and isolate sulfonyl chlorides. One such strategy involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This environmentally benign method is driven by electricity, requires no sacrificial reagents, and generates hydrogen as the only byproduct. acs.org The mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed in situ from the thiol) to generate a sulfenamide (B3320178) intermediate that is further oxidized to the sulfonamide. acs.org
Another approach is the in-situ generation of sulfonyl chlorides from thiols or disulfides using an oxidant and a chloride source, which then immediately react with an amine present in the same pot. rsc.orgrsc.org This tandem oxidation-chlorination-amination sequence streamlines the synthetic process. rsc.org
In line with the principles of green chemistry, one-pot syntheses are highly desirable as they reduce waste, save time, and minimize purification steps. jsynthchem.com Several one-pot methods for sulfonamide synthesis have been developed. For example, a three-component reaction involving arylboronic acids, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be catalyzed by palladium complexes to afford N-arylsulfonamides. jsynthchem.com
Solvent-free mechanochemical approaches also represent a significant advance in green synthesis. rsc.orgrsc.org A one-pot, two-step mechanochemical procedure has been demonstrated where disulfides are first oxidized and chlorinated, followed by amination in a ball mill, avoiding the use of bulk solvents and simplifying purification. rsc.orgrsc.org Furthermore, performing oxidative chlorinations in sustainable solvents like water or ethanol (B145695) enhances the environmental profile of the synthesis. rsc.org
| Strategy | Description | Advantages | References |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Pd, Cu, or Ni catalysts couple sulfonamides with aryl/vinyl halides or boronic acids. | Mild conditions, high functional group tolerance. | nih.govjsynthchem.comorganic-chemistry.org |
| Oxidative Sulfonamidation | Coupling of amines with lower oxidation state sulfur precursors (e.g., thiols). | Avoids pre-formation of sulfonyl chlorides; can be electrochemical. | nih.govacs.org |
| One-Pot Protocols | Multi-component reactions combining several steps without intermediate isolation. | Increased efficiency, reduced waste. | organic-chemistry.orgjsynthchem.comnih.gov |
| Green Chemistry Approaches | Utilizes mechanochemistry (solvent-free) or sustainable solvents. | Environmentally friendly, cost-effective. | rsc.orgrsc.orgrsc.org |
Strategies for Introducing and Manipulating the Hydroxyl Functionality on the Butyl Chain
The synthesis of this compound requires the presence of a hydroxyl group at the C4 position of the butane (B89635) chain. This can be achieved either by starting with a molecule that already contains this feature or by selectively introducing the hydroxyl group onto an unfunctionalized alkyl chain.
The selective oxidation of unactivated C(sp³)–H bonds to C–OH groups is a significant challenge in organic synthesis due to the high bond dissociation energy of C–H bonds. mdpi.comacs.org However, significant progress has been made in developing catalytic systems that can achieve this transformation with a degree of chemo-, regio-, and stereoselectivity. mdpi.com
These methods often draw inspiration from biological systems, particularly cytochrome P450 enzymes, which are highly effective at this type of oxidation. mdpi.comresearchgate.net Synthetic approaches include:
Metal-Porphyrin Complexes: Inspired by heme enzymes, synthetic metalloporphyrin complexes, particularly of iron and manganese, can catalyze the hydroxylation of alkanes using terminal oxidants like iodosylbenzene. mdpi.com
Non-Heme Metal Complexes: Iron- and manganese-based catalysts with non-heme ligands have also been developed. These systems can exhibit different selectivities compared to their porphyrin counterparts. mdpi.com
Biocatalysis: The use of whole-cell or isolated enzyme systems, such as cytochrome P450 monooxygenases, offers a green and highly selective method for hydroxylating unactivated C-H bonds. researchgate.net
While these methods offer powerful solutions for C-H functionalization, their application to a specific substrate like a butane-1-sulfonamide derivative would require significant development to ensure selectivity for the C4 position. A more practical approach for synthesizing this compound involves using a starting material where the hydroxyl group is already in place or is masked, such as 4-chlorobutan-1-ol or 1,4-butane sultone. wikipedia.org
Functional Group Interconversion Pertaining to the Hydroxyl Group
The hydroxyl group in this compound is a reactive site that can undergo various chemical transformations, allowing for the synthesis of a range of derivatives. These interconversions can be broadly categorized into protection, activation, and conversion to other functional groups.
Protection of the Hydroxyl Group:
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), acetals, and esters. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.
Activation of the Hydroxyl Group:
The hydroxyl group can be activated to facilitate nucleophilic substitution reactions. This is typically achieved by converting it into a better leaving group, such as a tosylate, mesylate, or triflate. These sulfonate esters can then be displaced by a variety of nucleophiles to introduce new functional groups at the terminal position.
Conversion to Other Functional Groups:
The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, oxidation with a mild oxidant like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while a stronger oxidant such as potassium permanganate (B83412) or chromic acid would produce the carboxylic acid derivative.
Scale-Up Considerations and Process Intensification in Laboratory Synthesis
The transition from a laboratory-scale synthesis to a larger scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Scale-Up Considerations:
Heat Management: The reaction of 1,4-butane sultone with ammonia (B1221849) is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent temperature runaways and ensure reaction control. This may necessitate the use of jacketed reactors with controlled cooling systems.
Mass Transfer: Ensuring efficient mixing of the reactants becomes more challenging on a larger scale. Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The choice of reactor design and agitation speed is therefore critical.
Reagent Addition: The rate of addition of ammonia to the 1,4-butane sultone solution needs to be carefully controlled to manage the exotherm and prevent the buildup of unreacted reagents.
Work-up and Purification: The isolation and purification of the product may require different techniques at a larger scale. For example, crystallization or distillation may be more practical than chromatography for purifying large quantities of the compound.
Process Intensification:
Process intensification strategies aim to make chemical processes smaller, safer, and more efficient. For the synthesis of this compound, potential areas for process intensification in a laboratory setting could include:
Flow Chemistry: Conducting the reaction in a continuous flow reactor can offer significant advantages in terms of heat and mass transfer, leading to better reaction control and potentially higher yields. The small reactor volume at any given time also enhances safety.
Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes accelerate reaction rates and improve yields. This could be particularly beneficial for the ring-opening of the sultone, potentially reducing reaction times.
In-line Analysis: Implementing in-line analytical techniques, such as infrared (IR) or Raman spectroscopy, can allow for real-time monitoring of the reaction progress, enabling better process control and optimization.
By carefully addressing these scale-up and process intensification considerations, the laboratory synthesis of this compound can be made more robust, efficient, and scalable.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4-hydroxybutane-1-sulfonamide, a complete assignment of proton (¹H) and carbon (¹³C) signals is fundamental.
Based on established chemical shift principles, the expected ¹H and ¹³C NMR signals for this compound can be predicted. The protons on the carbon adjacent to the hydroxyl group (C4) would appear most downfield among the methylene groups due to the electronegativity of oxygen, while the protons on the carbon adjacent to the sulfonamide group (C1) would also be shifted downfield. The central methylene groups (C2 and C3) would resonate at intermediate chemical shifts. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C1-H₂ | ~3.0 - 3.2 | ~50 - 55 | Triplet |
| C2-H₂ | ~1.8 - 2.0 | ~25 - 30 | Multiplet |
| C3-H₂ | ~1.6 - 1.8 | ~28 - 33 | Multiplet |
| C4-H₂ | ~3.6 - 3.8 | ~60 - 65 | Triplet |
| N-H₂ | Variable (broad) | - | Singlet |
| O-H | Variable (broad) | - | Singlet |
To unambiguously assign the predicted signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting adjacent methylene groups: H1 with H2, H2 with H3, and H3 with H4. This confirms the linear butane (B89635) chain connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each methylene group would produce a distinct cross-peak, directly linking the proton signal to its corresponding carbon signal (e.g., H1 to C1, H2 to C2, etc.), allowing for the definitive assignment of the carbon skeleton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for confirming the placement of functional groups. Key expected correlations would include the protons on C1 showing a correlation to C2, and the protons on C4 correlating to C3. Importantly, the NH₂ protons would be expected to show correlations to C1, and the OH proton to C4, confirming the positions of the sulfonamide and hydroxyl groups.
The flexible butane chain of this compound can adopt various conformations (rotamers) in solution. NMR spectroscopy can provide insights into the preferred conformations by analyzing coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. auremn.org.br The equilibrium between different conformers is often sensitive to solvent polarity. auremn.org.br For aliphatic chains, the population of gauche versus anti conformers can be estimated. auremn.org.br While detailed conformational studies on this specific molecule are not widely published, analysis of related sulfonamides shows that intramolecular hydrogen bonding and steric effects play a significant role in determining the preferred shape in solution. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions, particularly in the solid state.
The IR and Raman spectra of this compound would be dominated by bands corresponding to its key functional groups.
O-H and N-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would correspond to the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary sulfonamide group usually appear as two distinct bands in the 3200-3400 cm⁻¹ range. nih.gov
C-H Stretching: Aliphatic C-H stretching vibrations are expected to appear in the 2850-3000 cm⁻¹ region.
S=O Stretching: The sulfonamide group is characterized by strong absorption bands from asymmetric and symmetric stretching of the S=O bonds. These typically appear around 1310-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). rsc.org
S-N Stretching: The S-N stretching vibration is expected to produce a band in the 895-915 cm⁻¹ region. rsc.org
C-S and C-O Stretching: The C-S stretch is typically observed in the 650-770 cm⁻¹ range, while the C-O stretch of the primary alcohol appears around 1050 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (Broad) |
| N-H | Stretching | 3200 - 3400 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| S=O | Asymmetric Stretch | 1310 - 1350 |
| S=O | Symmetric Stretch | 1140 - 1160 |
| C-O | Stretching | ~1050 |
| S-N | Stretching | 895 - 915 |
In the solid state, the hydroxyl and sulfonamide groups of this compound are capable of forming extensive networks of intermolecular hydrogen bonds. nih.gov These interactions significantly influence the vibrational spectra. For instance, the O-H and N-H stretching bands become broader and shift to lower frequencies (red-shift) compared to their gas-phase or dilute solution values. nih.gov The strength and pattern of these hydrogen bonds are the main driving forces for the crystal packing arrangement. nih.gov Analyzing the shifts in the S=O and C-O stretching frequencies can also provide information about their involvement as hydrogen bond acceptors.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
For this compound (C₄H₁₁NO₃S), the monoisotopic mass is approximately 153.05 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ at an m/z of approximately 154.05.
Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the [M+H]⁺ ion would undergo fragmentation. The fragmentation of sulfonamides can involve complex rearrangements. nih.gov Common fragmentation pathways for this compound would likely include:
Loss of water (H₂O): A neutral loss of 18 Da from the protonated parent ion, resulting in a fragment at m/z 136.04.
Loss of sulfur dioxide (SO₂): A common fragmentation pathway for sulfonamides is the extrusion of SO₂, leading to a fragment ion. nih.gov This would result in a neutral loss of 64 Da, yielding a fragment at m/z 90.01.
Cleavage of the C-S bond: Heterolytic cleavage of the C-S bond is a common pathway, which could lead to fragments corresponding to the butyl-hydroxyl portion of the molecule. researchgate.net
Alkyl chain fragmentation: Cleavage of C-C bonds within the butane chain can also occur, leading to smaller fragment ions. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₄H₁₂NO₃S]⁺ | 154.05 | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | [C₄H₁₀NOS]⁺ | 136.04 | Loss of water |
| [M+H - SO₂]⁺ | [C₄H₁₂NO]⁺ | 90.01 | Loss of sulfur dioxide |
| [C₄H₉O]⁺ | [C₄H₉O]⁺ | 73.06 | Butanol cation from C-S cleavage |
| [SO₂NH₂]⁺ | [H₂NO₂S]⁺ | 80.98 | Sulfonamide fragment |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. researchgate.net For a molecule with the formula C₄H₁₁NO₃S, the expected monoisotopic mass is 153.04596 Da. uni.lu HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), which helps to distinguish the compound from other isobaric species. researchgate.netresearchgate.net
In addition to the neutral molecule, HRMS is used to analyze various ionic species (adducts) formed during the ionization process. The accurate mass measurement of these adducts provides further confidence in the compound's identification. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be calculated and used as an additional identification parameter. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Form | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₄H₁₂NO₃S⁺ | 154.05324 |
| [M+Na]⁺ | C₄H₁₁NNaO₃S⁺ | 176.03518 |
| [M+K]⁺ | C₄H₁₁KNO₃S⁺ | 192.00912 |
| [M+NH₄]⁺ | C₄H₁₅N₂O₃S⁺ | 171.07978 |
| [M-H]⁻ | C₄H₁₀NO₃S⁻ | 152.03868 |
Data is based on theoretical predictions and serves as a reference for experimental verification.
Coupled Techniques (e.g., LC-MS, GC-MS)
Coupled or hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of sulfonamides in various matrices. hpst.cz While specific methods for this compound are not extensively detailed, established methodologies for the broader class of sulfonamides are directly applicable. nih.govmolnar-institute.com
LC-MS/MS (tandem mass spectrometry) is the preferred method for quantifying sulfonamides due to its high sensitivity and selectivity. researchgate.netmdpi.com The process involves chromatographic separation followed by mass spectrometric detection. A typical setup would employ a reversed-phase column (such as a C18) to separate the compound from a mixture based on its polarity. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as formic acid to improve ionization efficiency. nih.govresearchgate.net Electrospray ionization (ESI) in positive mode is commonly used for sulfonamides, as the basic nitrogen atoms are readily protonated. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like sulfonamides. However, analysis via GC-MS can be achieved after a derivatization step to increase the compound's volatility and thermal stability.
Table 2: Typical LC-MS/MS Parameters for Sulfonamide Analysis nih.govresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing insights into bond lengths, bond angles, and conformation. nih.gov While no published crystal structure for this compound was identified in the reviewed literature, the principles of crystallography for related sulfonamide compounds can be discussed. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound would be dominated by intermolecular hydrogen bonds, which are strong, directional interactions crucial for the stability of sulfonamide crystal lattices. nih.govresearchgate.net The molecule contains several functional groups capable of participating in such interactions:
Sulfonamide group (-SO₂NH₂): The N-H groups are strong hydrogen bond donors, while the two sulfonyl oxygen atoms (S=O) are effective hydrogen bond acceptors. nih.gov This allows for the formation of robust synthons, such as chains or dimers, which are common in sulfonamide crystal structures. researchgate.net
Hydroxyl group (-OH): The hydroxyl group is both a strong hydrogen bond donor (O-H) and an acceptor (the oxygen lone pairs).
Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound
| Type | Group | Atom(s) |
|---|---|---|
| Donors | Sulfonamide | N-H |
| Hydroxyl | O-H | |
| Acceptors | Sulfonamide | S=O (Oxygens) |
Polymorphism Studies (If applicable)
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.
Specific studies on the polymorphism of this compound have not been reported. However, polymorphism is a well-documented phenomenon within the sulfonamide class of compounds. researchgate.netresearchgate.net The structural flexibility of the butyl chain and the presence of multiple hydrogen-bonding sites in this compound suggest a high potential for the existence of different polymorphic forms. researchgate.net The p-amino group, the N1-hydrogen, and the sulfonyl oxygens have been identified as key players in the diverse hydrogen-bonding arrangements that lead to polymorphism in other sulfonamides. researchgate.net The formation of different polymorphs would likely depend on crystallization conditions such as solvent, temperature, and cooling rate.
Surface Analysis Techniques (If applicable to derived materials)
Surface analysis techniques are employed to characterize the elemental and chemical composition of the outermost atomic layers of a material. ulvac-phi.comepfl.ch These methods would be applicable if this compound were used to create or modify a material, for example, by grafting it onto a polymer or a solid substrate. No such applications were found in the surveyed literature.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of those elements on a material's surface. researchgate.net
Should a material be functionalized with this compound, XPS would be an ideal technique for characterization. The analysis would involve irradiating the surface with X-rays, causing the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment.
For a surface modified with this compound, XPS would be expected to detect signals corresponding to carbon, oxygen, nitrogen, and sulfur. High-resolution scans of the S 2p and N 1s regions would be particularly informative. The binding energy of the sulfur peak would confirm the +6 oxidation state characteristic of a sulfonamide, while the N 1s peak would confirm the presence of the amide nitrogen, thus verifying the successful immobilization and chemical integrity of the this compound molecule on the surface.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost atomic or molecular layers of a solid material. carleton.edueag.com This method involves bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. eag.compnnl.gov These ejected secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). carleton.eduyoutube.com Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for the generation of a high-resolution mass spectrum of the surface. uwo.ca ToF-SIMS is capable of detecting both positive and negative ions, providing comprehensive information about the surface chemistry. carleton.edu
In the analysis of this compound, ToF-SIMS can elucidate the molecular structure by identifying characteristic fragment ions. The technique's high mass resolution allows for the differentiation of ions with the same nominal mass, aiding in the precise identification of molecular fragments. carleton.edu The analysis is performed in both positive and negative ion modes to obtain a complete picture of the surface species.
Detailed Research Findings
For this compound, fragmentation is anticipated to occur at several key locations within the molecule: the C-S bond, the S-N bond, the C-O bond, and within the butyl chain.
In positive ion mode , protonated molecular ions [M+H]⁺ are expected, along with fragments resulting from the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and sulfur dioxide (SO₂) from the sulfonamide moiety. The cleavage of the butyl chain can also generate a series of hydrocarbon fragments.
In negative ion mode , deprotonated molecular ions [M-H]⁻ are anticipated. Characteristic fragments would likely include ions corresponding to the sulfonate group and fragments resulting from cleavage of the C-S and S-N bonds.
Below are interactive data tables detailing the plausible characteristic secondary ions for this compound in both positive and negative ToF-SIMS modes. The proposed ion identities are based on the fragmentation patterns of analogous compounds.
Interactive Data Table: Plausible Positive Secondary Ions in ToF-SIMS of this compound
| m/z (Da) | Proposed Ion Identity | Formula | Fragmentation Pathway |
| 154 | [M+H]⁺ | [C₄H₁₂NO₃S]⁺ | Protonated parent molecule |
| 136 | [M-OH]⁺ | [C₄H₁₀NSO₂]⁺ | Loss of the hydroxyl group |
| 89 | [M-SO₂NH₂]⁺ | [C₄H₉O]⁺ | Cleavage of the C-S bond |
| 71 | [C₄H₇O]⁺ | [C₄H₇O]⁺ | Loss of H₂O from the [C₄H₉O]⁺ fragment |
| 78 | [SO₂NH₂]⁺ | [H₂NO₂S]⁺ | Cleavage of the C-S bond |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Alkyl fragment from the butyl chain |
Interactive Data Table: Plausible Negative Secondary Ions in ToF-SIMS of this compound
| m/z (Da) | Proposed Ion Identity | Formula | Fragmentation Pathway |
| 152 | [M-H]⁻ | [C₄H₁₀NO₃S]⁻ | Deprotonated parent molecule |
| 137 | [M-CH₃]⁻ | [C₃H₈NO₃S]⁻ | Loss of a methyl group |
| 96 | [SO₃H]⁻ | [HO₃S]⁻ | Fragment of the sulfonamide group |
| 80 | [SO₃]⁻ | [O₃S]⁻ | Sulfite radical anion |
| 79 | [SO₂NH]⁻ | [HNO₂S]⁻ | Cleavage of the S-N bond with H transfer |
| 64 | [SO₂]⁻ | [O₂S]⁻ | Sulfur dioxide radical anion |
Computational Chemistry and Theoretical Studies of 4 Hydroxybutane 1 Sulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-hydroxybutane-1-sulfonamide, these methods would provide a detailed picture of its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable arrangement of its atoms in space (the global minimum on the potential energy surface). This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest energy is identified. The resulting optimized geometry is crucial for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. The ESP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms). Blue areas signify regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack (e.g., around the hydrogen atoms of the hydroxyl and sulfonamide groups). This analysis for this compound would highlight the sites most likely to engage in hydrogen bonding and other intermolecular interactions.
Computational methods can predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation. These values are essential for determining the stability of this compound and the feasibility of its potential reactions. Kinetic predictions, on the other hand, would involve calculating the energy barriers of reaction pathways, providing insights into the speed at which these reactions would occur. Such studies are crucial for understanding the compound's stability and degradation pathways.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT calculations identify a molecule's lowest energy state, Molecular Dynamics (MD) simulations provide a view of its behavior over time in a simulated environment (e.g., in water). MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and changes its shape. For this compound, an MD simulation would explore its conformational landscape, identifying the different shapes (conformers) it can adopt and the likelihood of transitioning between them. This is particularly important for a flexible molecule like this, as its biological activity can be dependent on the specific conformation it adopts to interact with a target.
Molecular Docking and Binding Interaction Studies (for non-human, non-clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand. For this compound, docking studies could be performed against various non-human enzyme targets, such as bacterial dihydropteroate (B1496061) synthase (DHPS), a common target for sulfonamide antibacterials. The simulation would place the molecule into the active site of the enzyme and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results would provide hypotheses about its potential mechanism of action and the key amino acid residues involved in the binding interaction.
Table 2: Hypothetical Molecular Docking Results for this compound with a Non-Human Target (Note: This table is illustrative as specific published data is unavailable.)
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Example: Bacterial DHPS | Value | e.g., Arg, Ser, Lys | e.g., Hydrogen Bond, Hydrophobic |
Ligand-Enzyme Binding Mechanisms
At present, detailed, publicly available research specifically documenting the ligand-enzyme binding mechanisms of this compound through computational studies is limited. While the sulfonamide functional group is a well-known pharmacophore present in numerous enzyme inhibitors, the specific binding modes of this particular compound have not been extensively characterized in the scientific literature.
Theoretical investigations into analogous sulfonamide-containing molecules often reveal key interactions with enzyme active sites. These typically involve hydrogen bonding between the sulfonamide's oxygen and nitrogen atoms with amino acid residues, as well as hydrophobic interactions involving the alkyl chain. It is plausible that this compound engages in similar binding motifs. The terminal hydroxyl group introduces a potential for additional hydrogen bonding, which could influence its specificity and affinity for particular enzyme targets.
Future computational studies, such as molecular docking and molecular dynamics simulations, are necessary to elucidate the precise binding orientation, key interacting residues, and conformational changes that may occur upon the binding of this compound to specific enzymes.
Protein-Ligand Interaction Energetics
A comprehensive understanding of the energetics governing the interaction between this compound and its potential protein targets is crucial for evaluating its inhibitory potential. The binding free energy, a key thermodynamic parameter, dictates the stability of the protein-ligand complex. This energy is a composite of several contributing forces, including electrostatic interactions, van der Waals forces, and the entropic changes associated with binding.
Computational methods, such as free energy perturbation and linear interaction energy, are powerful tools for dissecting these energetic components. However, specific studies quantifying the protein-ligand interaction energetics for this compound are not yet prevalent in the accessible scientific literature.
A hypothetical breakdown of the energetic contributions to the binding of this compound to a generic enzyme active site is presented in the table below. This illustrative table is based on general principles of molecular recognition for similar small molecules.
Table 1: Hypothetical Energetic Contributions to this compound-Protein Binding
| Interaction Type | Contributing Functional Groups | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bonding | Sulfonamide (-SO2NH2), Hydroxyl (-OH) | -2 to -5 |
| Electrostatic Interactions | Sulfonamide group with charged residues | -1 to -4 |
| Van der Waals Forces | Butyl chain with hydrophobic pockets | -1 to -3 |
| Desolvation Penalty | Removal of water from interacting surfaces | +2 to +6 |
It is important to note that these values are estimations and the actual energetic profile would be highly dependent on the specific topology and amino acid composition of the enzyme's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can provide mechanistic insights into how specific molecular features influence a compound's efficacy.
To date, there are no specific, publicly accessible QSAR models that focus on providing mechanistic insights for this compound. The development of a robust QSAR model would require a dataset of structurally related analogs with corresponding biological activity data.
Should such a dataset become available, a QSAR study on this compound and its derivatives could explore the influence of various molecular descriptors on their activity. These descriptors could include:
Electronic descriptors: Such as the partial charges on the sulfonamide group, which could relate to the strength of electrostatic and hydrogen bonding interactions.
Steric descriptors: Like molecular volume and surface area, which would be critical for understanding the fit within a specific enzyme's binding pocket.
Hydrophobic descriptors: Such as the octanol-water partition coefficient (logP), which would quantify the importance of hydrophobic interactions.
A resulting QSAR equation might take a general form such as:
Biological Activity = c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor) + Constant
The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor, thereby offering valuable mechanistic clues about the key molecular features driving the biological activity of this class of compounds.
Based on a thorough review of available scientific literature, there is insufficient public data to generate a detailed article focusing solely on the biological activity of "this compound" as requested. The provided outline requires specific, in-depth research findings, including data on enzyme inhibition mechanisms, cytotoxicity, and antimicrobial activity for this particular compound.
Current research databases and scientific publications extensively cover the broader class of sulfonamides, detailing their mechanisms of action as inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthetase, and their general antimicrobial and cytotoxic properties. However, studies detailing the specific in vitro and mechanistic biological activities of this compound are not available in the public domain.
Therefore, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the user's request for content focused exclusively on "this compound" without resorting to generalization or speculation, which would compromise the integrity and specificity of the report.
Biological Activity of 4 Hydroxybutane 1 Sulfonamide in Vitro and Mechanistic, Non Clinical
Cellular Assays and Mechanistic Investigations in Non-Human Cell Lines
Anti-inflammatory Mechanisms of Sulfonamide Derivatives (In Vitro)
Certain sulfonamide derivatives have been identified as potent anti-inflammatory agents, primarily through their action as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.orgfrontiersrj.comijpsjournal.comnih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and other inflammatory mediators. openaccesspub.org By selectively inhibiting COX-2, these sulfonamide compounds prevent the synthesis of these pro-inflammatory molecules. openaccesspub.org Examples of such anti-inflammatory sulfonamides include Celecoxib (B62257), Rofecoxib, and Valdecoxib. openaccesspub.orgfrontiersrj.com
In addition to COX-2 inhibition, other sulfonamide derivatives have demonstrated anti-inflammatory effects through different mechanisms. For instance, triarylsulfonamides have been identified as novel anti-inflammatory agents that act by inhibiting RANKL and TNF-alpha signaling pathways. ed.ac.uk Some polyphenolic-sulfonated compounds have shown potent anti-inflammatory activity by inhibiting elastase in human leukocytes and macrophages, as well as prostaglandin (B15479496) cyclo-oxygenase. nih.gov These compounds were also found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-1. nih.gov The anti-inflammatory activity of certain sulfonamide derivatives of gallic acid has been demonstrated through protein denaturation assays. mdpi.com
Molecular Interactions of Sulfonamides with Biomolecules (e.g., DNA, RNA, Proteins)
The sulfonamide functional group is a key pharmacophore that facilitates interactions with various biological macromolecules, including proteins and nucleic acids. chemrxiv.orgresearchgate.net
Protein Interactions:
The interaction of sulfonamides with proteins is a critical aspect of their biological activity. The sulfonamide moiety can participate in various non-covalent interactions, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov The oxygen atoms of the sulfonamide group are thought to be a key binding motif and can engage in CH···O=S interactions with protein residues. chemrxiv.orgnih.gov
A well-studied example is the binding of sulfonamides to the FK506-binding protein 12 (FKBP12), a model system for studying ligand-protein interactions. chemrxiv.orgnih.govacs.org In this interaction, the sulfonamide group mimics the α-keto amide of the natural ligand FK506. chemrxiv.orgnih.gov Sulfonamides have also been shown to bind to other proteins such as myoglobin (B1173299), with binding constants in the order of 10⁴ M⁻¹. acs.org The binding of sulfonamides can induce conformational changes in the protein structure. acs.org
Nucleic Acid Interactions:
While the primary targets of many sulfonamide drugs are proteins, there is also evidence of their interaction with nucleic acids. Some sulfonamide-substituted compounds have been shown to bind to DNA. nih.gov Furthermore, modifications of DNA with sulfamide (B24259) and 3'-N-sulfamate groups have been synthesized to study their nucleic-acid-binding properties. nau.edu The sulfamide modification was found to destabilize duplexes with both complementary DNA and RNA. nau.edu The antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis, which is a precursor for DNA and RNA synthesis. biorxiv.orgyoutube.com This indirect effect highlights the ultimate impact of sulfonamide action on nucleic acid production in bacteria. biorxiv.orgyoutube.com
Binding Affinities and Specificity
The binding affinity and specificity of sulfonamides to their target biomolecules are crucial for their therapeutic effects. These parameters can be determined using various biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and fluorescence polarization assays. acs.orgacs.orgnih.gov
The binding affinity of sulfonamides to proteins can vary significantly depending on the specific compound and the protein target. For example, an optimized bicyclic sulfonamide binds to FKBP12 with a dissociation constant (KD) of 2.6 nM, indicating a very high affinity. nih.govacs.org In contrast, the binding constants for the interaction of sulfamethazine (B1682506) and sulfadiazine (B1682646) with myoglobin were found to be on the order of 10⁴ M⁻¹, suggesting a moderate affinity. acs.org
The specificity of sulfonamides for their targets is also a critical factor. For instance, anti-inflammatory sulfonamides like celecoxib are designed to be selective inhibitors of COX-2 over the COX-1 isoform to reduce gastrointestinal side effects. openaccesspub.org The development of sulfonamide inhibitors for enzymes like carbonic anhydrase also focuses on achieving isoform specificity to target particular physiological processes. researchgate.net
Below is a table summarizing the binding affinities of some sulfonamide compounds to their respective protein targets as reported in the literature.
| Sulfonamide Compound | Protein Target | Binding Affinity (KD or Ka) | Technique |
| Bicyclic sulfonamide 1 | FKBP12 | KD = 2.6 nM | Fluorescence Polarization Assay |
| Sulfamethazine (SMZ) | Myoglobin (Mb) | Ka = 2.4 × 10⁴ M⁻¹ | Fluorescence Quenching |
| Sulfadiazine (SDZ) | Myoglobin (Mb) | Ka = 1.9 × 10⁴ M⁻¹ | Fluorescence Quenching |
Structural Basis of Biological Activity
The biological activity of sulfonamides is intrinsically linked to their three-dimensional structure and their ability to fit into the binding sites of their target biomolecules. The sulfonamide group (-SO₂NH₂) is a critical structural feature that often acts as a key anchoring point within the binding pocket. chemrxiv.orgnih.gov
For instance, in the inhibition of carbonic anhydrases, the nitrogen atom of the sulfonamide group coordinates to the zinc ion in the enzyme's active site. researchgate.net The orientation of the rest of the molecule within the active site determines the inhibitor's potency and selectivity. researchgate.net Similarly, in the binding to FKBP12, the sulfonamide oxygens are crucial for the interaction. chemrxiv.orgnih.gov
Structure-activity relationship (SAR) studies are essential for understanding how modifications to the sulfonamide scaffold affect biological activity. youtube.com For antibacterial sulfonamides, the presence of a free N4 amino group is crucial for activity as it mimics p-aminobenzoic acid (PABA), the natural substrate of dihydropteroate synthase. youtube.com The aromatic ring is also essential and should be directly attached to the sulfonamide group. youtube.com Substitutions on the N1 nitrogen of the sulfonamide group can significantly influence the physicochemical properties and potency of the compounds. youtube.com
Applications of 4 Hydroxybutane 1 Sulfonamide in Specialized Chemical and Material Science Fields
Role in Organic Synthesis as a Building Block or Intermediate
In organic synthesis, the utility of a molecule is largely determined by the reactivity and versatility of its functional groups. 4-Hydroxybutane-1-sulfonamide possesses two such groups: a primary hydroxyl group and a primary sulfonamide group. This bifunctionality makes it a potentially valuable building block or intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and derivatives with tailored properties.
The hydroxyl group can undergo a variety of common organic transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The sulfonamide group, on the other hand, offers a site for N-alkylation, N-arylation, or participation in condensation reactions. The presence of both groups on a flexible four-carbon chain allows for the potential formation of various ring structures through intramolecular reactions.
While specific, documented examples of this compound being used as a key intermediate in multi-step syntheses are not prevalent in the current body of scientific literature, its structural motifs are found in various biologically active molecules. Sulfonamides, in general, are a critical class of compounds in medicinal chemistry ajchem-b.com. The synthesis of novel sulfonamide derivatives is an active area of research, often involving the reaction of sulfonyl chlorides with primary or secondary amines ekb.eg. In this context, this compound could serve as a precursor to a range of derivatives where the hydroxyl group is modified prior to or after the formation of the sulfonamide.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Hydroxyl (-OH) | Oxidation | Aldehydo-sulfonamides, Carboxy-sulfonamides |
| Esterification | Ester-sulfonamides | |
| Etherification | Ether-sulfonamides | |
| Sulfonamide (-SO₂NH₂) | N-Alkylation | N-Alkyl-4-hydroxybutane-1-sulfonamides |
| N-Arylation | N-Aryl-4-hydroxybutane-1-sulfonamides | |
| Condensation | Heterocyclic compounds |
Utilization as a Catalyst or Ligand in Chemical Reactions
The application of organic molecules as catalysts or ligands in metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. The efficacy of such molecules is dependent on their ability to coordinate with metal centers and influence the steric and electronic environment of the catalyst.
This compound possesses potential coordination sites in the oxygen atom of the hydroxyl group and the nitrogen and oxygen atoms of the sulfonamide group. These sites could allow the molecule to act as a ligand, binding to a metal center and thereby modifying the catalytic activity of the resulting complex.
However, a thorough search of the scientific literature reveals no specific studies where this compound has been employed as either a catalyst or a ligand in a chemical reaction. The field of organocatalysis often utilizes molecules with specific structural features to promote reactions, and while sulfonamide-containing molecules have been explored in this context, the specific structure of this compound has not been a focus. Similarly, in coordination chemistry, while sulfonamides can act as ligands, there are no prominent examples featuring this particular molecule.
The related compound, 4-hydroxybutane-1-sulfonic acid, has been noted for its antimicrobial properties, but its catalytic applications are not documented biosynth.com. The general class of sulfonamides has been investigated for their ability to form metal complexes, some of which may have catalytic potential, but this is a broad area of research without specific data on this compound.
Integration into Polymeric Materials
The incorporation of small molecules with specific functionalities into polymer chains is a common strategy to impart desired properties to the resulting material, such as improved thermal stability, altered solubility, or the introduction of reactive sites. The bifunctional nature of this compound, with its hydroxyl and sulfonamide groups, suggests its potential as a monomer or a chain modifier in polymerization processes.
The hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters or polyurethanes. The sulfonamide group, while generally less reactive in polymerization, could be utilized in specific polycondensation reactions or serve as a site for post-polymerization modification.
Despite this potential, there is a lack of specific research detailing the integration of this compound into polymeric materials. The broader field of sulfonamide-containing polymers is an active area of research, with applications in areas such as gas separation membranes and biomedical materials. These polymers are typically synthesized from monomers that already contain a sulfonamide group, but this compound is not commonly cited as one of these monomers.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Role of this compound | Resulting Polymer Class |
|---|---|---|
| Step-growth (with dicarboxylic acids) | Monomer (diol) | Polyester with pendant sulfonamide groups |
| Step-growth (with diisocyanates) | Monomer (diol) | Polyurethane with pendant sulfonamide groups |
Advanced Applications in Analytical Chemistry as a Reference Standard
In analytical chemistry, reference standards are highly pure substances used to calibrate instruments and validate analytical methods. The suitability of a compound as a reference standard is dependent on its stability, purity, and relevance to the analyte being measured.
There is no direct evidence in the scientific literature to suggest that this compound is used as a reference standard. However, the structurally related compound, 4-hydroxybutane-1-sulfonic acid, is used as a reference standard for the active pharmaceutical ingredient (API) busulfan. This suggests that sulfonated butane (B89635) derivatives are relevant in the quality control and analysis of certain pharmaceuticals. Given that this compound could be a potential impurity or degradation product in the synthesis of related sulfonamide-based APIs, it could theoretically serve as a reference standard for their identification and quantification in the future, should the need arise.
Potential in Surface Chemistry and Coating Technologies
The interaction of molecules with surfaces is of fundamental importance in the development of coatings, adhesives, and functionalized materials. The properties of a molecule that govern its surface activity include its polarity, ability to form hydrogen bonds, and the presence of specific functional groups that can interact with a substrate.
This compound, with its polar hydroxyl and sulfonamide groups, has the potential to interact with a variety of surfaces. The hydroxyl group can form hydrogen bonds and may covalently bond with certain substrates, while the sulfonamide group also contributes to the molecule's polarity and hydrogen bonding capacity. These interactions could allow for the formation of self-assembled monolayers or thin films on surfaces, modifying their properties such as wettability, adhesion, and biocompatibility.
While the general class of sulfonamides has been studied for their adsorption on various surfaces, there is a lack of specific research on the surface chemistry of this compound. The potential applications in coating technologies would depend on the specific properties imparted by this molecule to a surface, which remains an area for future investigation.
Future Research Directions and Unexplored Avenues for 4 Hydroxybutane 1 Sulfonamide
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research should prioritize the development of more sustainable and efficient methods for the synthesis of 4-hydroxybutane-1-sulfonamide and its derivatives.
Current and Potential Synthetic Approaches:
| Approach | Description | Potential for Sustainability Improvement |
| Traditional Sulfonylation | Reaction of 4-hydroxybutane-1-sulfonyl chloride with ammonia (B1221849). This method often involves hazardous reagents like thionyl chloride or chlorosulfonic acid for the preparation of the sulfonyl chloride precursor. nih.gov | Development of one-pot syntheses that avoid the isolation of reactive intermediates. rsc.org |
| Oxidative Coupling | Direct coupling of thiols and amines. This approach can streamline the synthesis and reduce waste. rsc.org | Utilization of green oxidants and catalysts, such as manganese dioxide, under milder conditions. rsc.org |
| Flow Chemistry | Continuous manufacturing processes offer improved safety, efficiency, and scalability. nih.govacs.orgacs.org | Integration of in-line purification and real-time reaction monitoring to minimize waste and energy consumption. |
| Biocatalysis | Employment of enzymes to catalyze the formation of the sulfonamide bond could offer high selectivity and mild reaction conditions. | Exploration of novel enzymes and optimization of reaction media to enhance catalytic efficiency and substrate scope. |
| Aqueous Synthesis | Performing reactions in water as a solvent to reduce the reliance on volatile organic compounds. rsc.org | Design of water-soluble catalysts and reagents to facilitate homogenous and efficient reactions. rsc.org |
Future efforts should focus on methods that utilize benign solvents, reduce the number of synthetic steps, and employ catalytic systems to enhance atom economy. researchgate.netrsc.orgresearchgate.netsci-hub.se The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, also represents a significant area for advancement. researchgate.net
Exploration of Advanced Chemical Transformations and Derivatization
The dual functionality of this compound provides a rich platform for chemical modification and the creation of novel derivatives with diverse properties.
Late-Stage Functionalization: Recent advances in late-stage functionalization (LSF) of sulfonamides offer exciting possibilities. ox.ac.ukacs.orgnih.govacs.orgchemrxiv.org Techniques such as photocatalytic conversion of sulfonamides to sulfonyl radical intermediates could be applied to this compound, enabling the introduction of various functional groups at the sulfur center. acs.orgnih.gov This would allow for the rapid generation of a library of derivatives for screening in various applications.
Click Chemistry: The "sulfo-click" reaction, involving the reaction of sulfonyl azides with thioacids, presents a highly efficient and specific method for forming N-acyl sulfonamides. digitellinc.com The hydroxyl group of this compound could be converted to an azide, making it a suitable partner for click chemistry reactions and facilitating its conjugation to other molecules, including biomolecules and polymers. nih.govalliedacademies.orgacs.orgnih.gov
Derivatization of the Hydroxyl Group: The primary alcohol offers a handle for a wide range of transformations, including esterification, etherification, and oxidation to an aldehyde or carboxylic acid. These modifications would yield a diverse set of bifunctional building blocks for further synthetic elaboration.
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. The integration of experimental studies with computational modeling can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate the transition states and reaction pathways of synthetic routes.
Predict the regioselectivity and stereoselectivity of derivatization reactions.
Understand the electronic properties of the molecule and its derivatives, which can be correlated with their reactivity and biological activity.
Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) can validate the computational models and provide a comprehensive picture of the reaction dynamics. researchgate.net
Discovery of New Non-Clinical Biological Targets and Modes of Action
While the sulfonamide moiety is a well-established pharmacophore in antibacterial and other therapeutic agents, the specific biological activities of this compound are largely unexplored. Future research should focus on screening this compound and its derivatives against a wide range of biological targets.
Potential Areas of Investigation:
| Target Class | Rationale |
| Enzyme Inhibition | The sulfonamide group is a known zinc-binding group and can target metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. alliedacademies.org |
| Antimicrobial Activity | Screening against diverse panels of bacteria and fungi could reveal novel antimicrobial properties. nih.gov |
| Anticancer Activity | Many sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and survival. |
High-throughput screening campaigns, coupled with target identification studies, could uncover novel biological activities and mechanisms of action for this class of compounds.
Exploitation in Emerging Material Science Applications
The unique chemical structure of this compound makes it an attractive building block for the development of novel materials with tailored properties.
Polymer Science:
pH-Responsive Polymers: The acidic nature of the sulfonamide proton allows for the creation of pH-sensitive polymers. nih.govresearchgate.netresearchgate.net Copolymers incorporating this compound could exhibit solubility changes in response to pH, making them suitable for applications in drug delivery, sensors, and smart coatings.
Functional Polymers: The hydroxyl group can be used to polymerize or graft the molecule onto polymer backbones, introducing the sulfonamide functionality. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable technique for creating well-defined polymer architectures. rsc.org These functional polymers could be used as ion-exchange resins, catalysts, or biocompatible materials. mit.edu
Nanomaterials:
Surface Functionalization: this compound can be used to functionalize the surface of nanoparticles, such as carbon nanoparticles or gold nanoparticles. nih.govbenthamdirect.comresearchgate.netlboro.ac.uksemanticscholar.org This can alter their solubility, charge, and biocompatibility, opening up applications in areas like bioimaging, diagnostics, and targeted drug delivery.
Advanced Analytical Method Development for Structural and Purity Assessment
Robust and sensitive analytical methods are essential for the characterization and quality control of this compound and its derivatives.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): Development of new HPLC methods with various detection techniques (e.g., UV, fluorescence, mass spectrometry) will be crucial for the separation and quantification of the compound and its impurities. ymerdigital.comquora.comnih.gov
Chiral Chromatography: For chiral derivatives of this compound, the development of enantioselective chromatographic methods will be necessary to separate and quantify the individual enantiomers.
Hyphenated Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These powerful techniques are indispensable for the structural elucidation of unknown derivatives and the identification of trace-level impurities. ymerdigital.comquora.com Tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), will be vital for the unambiguous structural assignment of novel derivatives.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide definitive information on the three-dimensional molecular structure.
The development of validated analytical methods according to international guidelines (e.g., ICH) will be a prerequisite for any potential pharmaceutical or commercial applications of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-hydroxybutane-1-sulfonamide, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol precursor. For example, benzenesulfonyl chloride derivatives are reacted with hydroxybutane intermediates under controlled pH and temperature conditions (e.g., 0–5°C in anhydrous ether) . Reaction efficiency is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Quantitative yield assessment requires nuclear magnetic resonance (NMR) spectroscopy for purity verification and mass spectrometry (MS) for molecular weight confirmation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments and sulfonamide connectivity.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of functional groups (e.g., S=O stretching at ~1150–1350 cm, O-H stretching at ~3200–3600 cm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular ion peaks and fragmentation patterns.
Cross-referencing with literature data in SciFinder or Reaxys ensures structural accuracy .
Q. How does the sulfonamide moiety influence the biological activity of this compound?
- Methodological Answer : The sulfonamide group (-SONH) enhances hydrogen-bonding interactions with biological targets, such as bacterial dihydropteroate synthase (DHPS) in antimicrobial studies . To evaluate activity, researchers employ in vitro assays (e.g., minimum inhibitory concentration (MIC) tests) paired with molecular docking simulations to map binding affinities .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Systematic optimization involves:
- Design of Experiments (DoE) : Varying parameters like solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry.
- Catalyst Screening : Testing bases (e.g., triethylamine) or transition-metal catalysts to accelerate sulfonamide bond formation.
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
Q. What computational methods are suitable for studying the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
- Molecular Dynamics (MD) Simulations : To model interactions with biological targets (e.g., protein-ligand binding stability).
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl group position) with bioactivity using regression analysis .
Q. How should contradictory data in pharmacological studies of this compound be resolved?
- Methodological Answer : Contradictions (e.g., variable MIC values across studies) require:
- Meta-Analysis : Aggregating datasets from multiple sources to identify outliers or confounding variables (e.g., bacterial strain differences).
- Experimental Replication : Reproducing assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Cross-Validation : Using orthogonal techniques like isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. What strategies enable the integration of this compound into materials science applications?
- Methodological Answer : The compound’s sulfonamide group can enhance polymer hydrophilicity or act as a crosslinker. Strategies include:
- Co-Polymer Synthesis : Incorporating it into polyurethane or epoxy matrices to modify thermal stability.
- Surface Functionalization : Grafting onto nanomaterials (e.g., silica nanoparticles) via silane coupling agents.
- Analytical Confirmation : X-ray photoelectron spectroscopy (XPS) to verify surface modification success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
